4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Analysis of Derivatives : 1,2,4-triazole derivatives, including fluoro and chloro derivatives, have been synthesized and characterized through techniques like X-ray diffraction, thermal techniques, and quantum mechanical calculations. These studies provide insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).
Structural Characterization : Research on the synthesis and structural characterization of isostructural compounds containing fluoro- and chlorophenyl groups with a 1H-1,2,3-triazole moiety shows detailed insights into the molecular structure and conformation (Kariuki et al., 2021).
Applications in Material Science
- Energetic Salts Synthesis : Strategies for synthesizing triazolyl-functionalized energetic salts have been explored, showcasing the utility of 1-(chloromethyl)-1H-1,2,4-triazole in creating compounds with good thermal stability and high density, relevant in materials science (Wang et al., 2007).
Biological and Pharmaceutical Research
Biological Activities and Molecular Modeling : Synthesis and characterization of novel 1,2,4-triazolo tetrazines and triazines, derived from 1,2,4-triazoles, showed high antibacterial, antifungal, and anti-inflammatory activities, underscoring their potential in pharmaceutical research (El-Reedy & Soliman, 2020).
Antimicrobial Activities : Studies on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have identified compounds with significant activities against various microorganisms, highlighting the role of 1,2,4-triazole derivatives in antimicrobial research (Bektaş et al., 2007).
Corrosion Inhibition
- Adsorption and Corrosion Inhibition : Research on the adsorption behavior of triazole derivatives as inhibitors for mild steel corrosion in acid media indicates their potential application in industrial corrosion protection (Li et al., 2007).
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-9(12)3-2-4-10(7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCRCJCITBZFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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